molecular formula C25H25N5O4S B2966232 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1020502-32-2

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2966232
CAS RN: 1020502-32-2
M. Wt: 491.57
InChI Key: RVBYGJYWLDMURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives for antimicrobial applications. For instance, the synthesis of novel sulphonamide derivatives has demonstrated good antimicrobial activity, with specific compounds showing high activity towards most strains studied. This suggests the potential for these compounds to be used as antimicrobial agents (Fahim & Ismael, 2019). Similarly, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising results, indicating the efficacy of these compounds against bacterial and fungal infections (Darwish et al., 2014).

Antioxidant Activity

The antioxidant activity of pyrazole-acetamide derivatives has been studied, showing significant activity through in vitro assays. This highlights the potential of these compounds in combating oxidative stress and related diseases (Chkirate et al., 2019).

Potential Antitumor Activity

The exploration of acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety has revealed some compounds to be more effective than reference drugs in antitumor activity assessments. This suggests the potential use of these compounds in cancer therapy (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-17-12-14-18(15-13-17)27-25-23(35(32,33)19-8-4-3-5-9-19)24(26)30(29-25)16-22(31)28-20-10-6-7-11-21(20)34-2/h3-15H,16,26H2,1-2H3,(H,27,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBYGJYWLDMURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

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